molecular formula C7H14ClNO B1450236 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 946434-18-0

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B1450236
CAS No.: 946434-18-0
M. Wt: 163.64 g/mol
InChI Key: JBKIAGJIMKQZEP-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 946434-18-0) is a bicyclic amine derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and pharmaceutical research . Its rigid 8-azabicyclo[3.2.1]octane framework is structurally analogous to tropane alkaloids, which provides a versatile platform for the enantioselective preparation of nitrogen-containing heterocycles and other complex, bioactive molecules . This compound is valued for the stereochemical control its structure imparts, making it highly useful in the design of drugs that require high selectivity . In scientific research, this compound has demonstrated significant potential across multiple therapeutic areas. It has been studied for its neuroactive properties, particularly for its ability to interact with and modulate neurotransmitter systems such as dopamine and serotonin, suggesting relevance in research related to mood disorders and cognitive functions . Furthermore, its role as a key scaffold in potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) highlights its importance in the investigation of inflammatory and analgesic pathways; NAAA inhibition is a promising approach to manage inflammatory responses and pain by preserving endogenous signaling lipids . Preliminary studies also indicate that this compound and its derivatives may exhibit antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens such as Staphylococcus aureus . The mechanism of action for these diverse effects often involves the compound's interaction with specific molecular targets, such as neurotransmitter receptors or bacterial enzymes like topoisomerases, leading to modulation of key biological pathways . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIAGJIMKQZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized. These precautions suggest that the compound’s stability and efficacy may be affected by its physical state and the conditions of its storage and handling.

Biological Activity

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, also known as (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, is a bicyclic compound with significant biological activity. This compound is characterized by a nitrogen atom within its bicyclic structure and has garnered attention for its potential applications in medicinal chemistry, particularly in treating neurological disorders and as a scaffold for drug development.

  • Molecular Formula : C7_7H14_{14}ClNO
  • Molecular Weight : 163.64 g/mol
  • Functional Groups : Hydroxyl group (-OH) at the 6-position enhances solubility and reactivity.

The compound's unique bicyclic structure allows it to interact with various biological systems, making it a valuable candidate for further research and development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:

  • Neurotransmitter Modulation : The compound has been shown to modulate neurotransmission pathways, potentially influencing conditions such as anxiety and depression.
  • Receptor Interactions : It acts as an agonist for certain receptors, including the NOP receptor (previously known as ORL-1), which is involved in pain modulation and anxiety regulation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Neuroactive Properties : It has demonstrated potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against specific bacterial strains, indicating potential use in treating infections.
  • Analgesic Effects : Emerging evidence points to its role in pain relief, making it relevant for pain management strategies.

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of this compound:

StudyFindings
Identified as a potent cellular compound with good solubility and lower microsomal clearance compared to other compounds tested, indicating favorable pharmacokinetic properties.
Discovered as a high-affinity antagonist for the vasopressin V(1A) receptor, showcasing its potential in regulating fluid balance and blood pressure .
Investigated for its interactions with various neurotransmitter systems, highlighting its role in modulating anxiety and depression-related behaviors.

Scientific Research Applications

Medicinal Chemistry

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is primarily utilized in medicinal chemistry for its neuroactive properties:

  • Neurotransmitter Modulation : The compound modulates neurotransmission pathways, potentially influencing conditions such as anxiety and depression.
  • Receptor Interactions : It acts as an agonist for certain receptors, including the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation and anxiety regulation .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, making it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its ability to interact with neurotransmitter systems suggests potential therapeutic benefits in managing these conditions.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against specific bacterial strains. This opens avenues for its application in developing new antibiotics or treatments for infections .

Analgesic Effects

Emerging evidence points to the compound's role in pain relief, indicating its relevance in pain management strategies . This property may be particularly beneficial in developing treatments for chronic pain conditions.

Drug Development Scaffold

The unique structural characteristics of this compound make it an attractive scaffold for drug development:

  • Synthesis of Tropane Alkaloids : It serves as a core structure in synthesizing various tropane alkaloids, which are known for their diverse biological activities .
Compound Name Structural Features Unique Aspects
(1R,5S)-8-Azabicyclo[3.2.1]octanSimilar bicyclic structureLacks hydroxyl group; may exhibit different activity
2-MethylpiperidinePseudocyclic structure with nitrogenMore flexible structure; used in different applications
4-HydroxyprolineContains hydroxyl and amino groupsNaturally occurring; important in collagen synthesis

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of this compound:

  • Neuroactive Properties Study : A study demonstrated the interaction of this compound with various neurotransmitter receptors, highlighting its potential in treating mood disorders .
  • Antimicrobial Efficacy Research : Experimental data indicated that the compound showed activity against specific bacterial strains, suggesting further investigation into its use as an antimicrobial agent .
  • Analgesic Properties Investigation : Research focused on the analgesic effects of the compound revealed promising results in pain management applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic aqueous solution8-Azabicyclo[3.2.1]octan-6-one65–78%
Chromium trioxide (CrO₃)Acetic acid, 50°C6-Keto derivative72%

Oxidation primarily targets the C6 hydroxyl group, forming ketones or carboxylic acids depending on the strength and stoichiometry of the oxidizing agent .

Reduction Reactions

The bicyclic core can undergo reduction to modify stereochemistry or functional groups:

Reagent Conditions Product Application
H₂, Pd/CEthanol, 25°C, 12hPartially saturated derivativesIntermediate for alkaloids
NaBH₄ in THF0°C to RT, 2hRetention of hydroxyl group configurationStereoselective synthesis

Reduction with NaBH₄ preserves the hydroxyl group’s stereochemistry, while catalytic hydrogenation modifies ring saturation .

Substitution Reactions

The nitrogen atom and hydroxyl group participate in nucleophilic and electrophilic substitutions:

Nitrogen Alkylation

Reagent Conditions Product
Benzyl bromideK₂CO₃, DMF, 80°C, 6h8-Benzyl-8-azabicyclo[3.2.1]octan-6-ol
Methyl iodideNaH, THF, 0°C to RT, 4hN-Methylated derivative

Hydroxyl Group Substitution

Mitsunobu reactions enable stereospecific substitutions:

text
Example: - **[Reagents](pplx://action/followup)**: DIAD, PPh₃, 4-fluoro-3-bromophenol - **[Conditions](pplx://action/followup)**: THF, N₂, 72h - **[Product](pplx://action/followup)**: 3-(4-Fluoro-3-bromophenoxy)-8-azabicyclo[3.2.1]octane[6]

Cyclization and Ring-Opening

The scaffold participates in ring-expansion or contraction:

Pseudotransannular Ring-Opening

  • Reagent : H₂O, HCl

  • Product : Linear amino alcohol derivatives .

  • Mechanism : Acid-catalyzed cleavage of the bicyclic system via intermediate epoxide formation .

Desymmetrization

  • Reagent : Chiral catalysts (e.g., Jacobsen’s catalyst)

  • Product : Enantiomerically pure intermediates for alkaloid synthesis .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization and reprotonation:

text
- **[Deprotonation](pplx://action/followup)**: NaOH (aq) → Freebase (8-azabicyclo[3.2.1]octan-6-ol) - **[Reprotonation](pplx://action/followup)**: HCl gas in Et₂O → Hydrochloride salt regeneration[4][7].

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–C bond formation:

Reaction Type Reagents/Conditions Product
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄C3-aryl substituted derivatives

Key Reactivity Insights

  • Steric Effects : The bicyclic structure imposes steric constraints, favoring reactions at the less hindered C3 and C6 positions .

  • Stereochemical Control : Chiral auxiliaries or catalysts are required to maintain enantiopurity during substitutions .

  • Stability : The hydrochloride salt enhances stability but limits solubility in nonpolar solvents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Functional Groups Similarity Score Key Differences
This compound N/A* C₇H₁₄ClNO -OH (position 6), HCl salt Reference Parent compound
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 54745-74-3 C₆H₁₀ClNO Ether oxygen (position 8) 0.84 Oxygen substitution at position 8
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride 904316-92-3 C₆H₁₀ClNO Ether oxygen (position 3) 0.84 Oxygen substitution at position 3
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride 17366-48-2 C₇H₁₄ClNO -OH (position 3), HCl salt 0.67 Hydroxyl group at position 3 (exo isomer)
8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol HCl 908266-48-8 C₈H₁₆ClNS -SH (position 3), methyl group N/A Thiol substituent, methylated nitrogen
8-Azabicyclo[3.2.1]octan-3-one hydrochloride 367-21-2381 C₇H₁₂ClNO Ketone (position 3) N/A Oxo group replaces hydroxyl

Preparation Methods

Process via Substituted 8-Azabicyclo[3.2.1]octan-3-ols (Patent US20060058343A1)

  • Starting Materials and Reaction Conditions:

    • The method begins with appropriately substituted bicyclic intermediates.
    • The organic layer containing the bicyclic compound is washed with an aqueous sodium chloride solution to remove impurities.
    • Concentration under vacuum at 50°C is used to reduce volume and facilitate isolation.
  • Hydroxylation:

    • Hydroxyl groups are introduced selectively at the 3- or 6-position of the azabicyclo[3.2.1]octane ring system.
    • The reaction conditions are optimized to favor the formation of the 6-hydroxy derivative.
  • Isolation:

    • The compound is isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
  • Advantages:

    • This process allows for high purity and yield.
    • The use of aqueous washes and vacuum concentration improves the efficiency and scalability of the synthesis.

Derivative Synthesis for Monoamine Reuptake Inhibitors (Patent WO2007063071A1)

  • Synthetic Strategy:

    • This method focuses on derivatives of 8-azabicyclo[3.2.1]octane useful as monoamine reuptake inhibitors.
    • The preparation involves functionalization at the 6-position with hydroxyl groups and further substitution at other ring positions.
  • Reaction Highlights:

    • Controlled introduction of oxygen-containing substituents (e.g., hydroxyl, alkoxy groups) at the 6-position.
    • Use of phenylene or pyridylene linkers for further derivatization.
  • Formation of Hydrochloride Salt:

    • The final compound is converted into its hydrochloride form by reaction with hydrochloric acid, ensuring pharmaceutical-grade purity.
  • Pharmacological Relevance:

    • The preparation methods are tailored to produce compounds with high affinity for monoamine transporters, indicating the importance of precise synthetic control.

Comparative Table of Preparation Parameters

Parameter Method US20060058343A1 Method WO2007063071A1
Core Compound Substituted 8-azabicyclo[3.2.1]octan-3-ols 8-azabicyclo[3.2.1]octane derivatives
Hydroxylation Position Primarily 6-position hydroxylation 6-position hydroxyl and other oxygen substitutions
Reaction Medium Organic solvent with aqueous NaCl wash Organic solvent with selective functionalization
Isolation Vacuum concentration and HCl salt formation HCl salt formation post-derivatization
Yield and Purity High purity via washing and concentration High affinity derivatives for pharmacological use
Application Intermediate for pharmaceuticals Monoamine reuptake inhibitors

Detailed Research Findings and Notes

  • Stereochemistry Control: The bicyclic structure requires precise stereochemical control during hydroxylation to ensure the correct isomer of 8-azabicyclo[3.2.1]octan-6-ol is obtained, which is critical for biological activity.

  • Functional Group Compatibility: The preparation methods accommodate various substituents on the bicyclic core, including alkyl, aryl, and heteroaryl groups, which influence the pharmacological profile.

  • Scalability: The washing and vacuum concentration steps in the US patent method demonstrate scalability potential for industrial production.

  • Pharmaceutical Relevance: The hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced solubility and stability.

Q & A

Q. What are the primary synthetic routes for constructing the 8-azabicyclo[3.2.1]octane scaffold?

The enantioselective synthesis of this scaffold is critical for tropane alkaloid research. Key methods include:

  • Stereochemical control via desymmetrization : Starting from achiral tropinone derivatives, chiral catalysts or auxiliaries induce asymmetry, enabling stereocontrolled formation of the bicyclic structure .
  • Cyclization strategies : Intramolecular Mannich reactions or reductive amination of diketones can form the bicyclic core, with solvent polarity and temperature optimizing ring closure efficiency .

Q. What analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octan-6-ol hydrochloride and its derivatives?

  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry provides sensitivity and selectivity for quantifying purity and identifying degradation products in complex mixtures .
  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemical configurations, particularly for substituents at C3 or N8 positions, which influence biological activity .

Q. Which biological targets are associated with the 8-azabicyclo[3.2.1]octane core?

  • Monoamine transporters : Derivatives exhibit affinity for dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake in neurological studies .
  • ELOVL6 inhibition : Substituted analogs inhibit long-chain fatty acid elongase 6, suggesting therapeutic potential in metabolic disorders .

Advanced Research Questions

Q. How do structural modifications at the C3 and N8 positions affect selectivity for DAT vs. SERT?

  • C3 aryl substitutions : Halogenated aryl groups (e.g., 3-chlorophenyl) enhance DAT binding affinity due to hydrophobic interactions with transmembrane domains. Steric bulk at this position can reduce SERT off-target effects .
  • N8 substituents : Methyl or benzyl groups at N8 improve metabolic stability but may reduce transporter selectivity. Computational docking studies (e.g., AutoDock Vina) help predict substituent effects on binding pockets .

Q. What computational tools are effective for predicting the bioactivity of novel 8-azabicyclo[3.2.1]octane derivatives?

  • QSAR modeling : Quantitative structure-activity relationship models correlate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with transporter inhibition .
  • Molecular dynamics simulations : These assess ligand-receptor complex stability over time, identifying key residues (e.g., DAT Phe155) critical for binding .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Combine radioligand binding (e.g., [³H]WIN 35,428 for DAT) with functional uptake assays (e.g., fluorescent serotonin analogs) to confirm target engagement .
  • Batch variability controls : Monitor compound stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to rule out artifacts from hydrolyzed impurities .

Q. What strategies mitigate safety risks during handling of this compound?

  • PPE protocols : Use nitrile gloves, FFP3 respirators, and fume hoods to minimize inhalation/contact risks. Safety showers and eye wash stations are mandatory .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before incineration to prevent environmental contamination .

Methodological Considerations

Q. How to optimize reaction yields for N8-functionalized derivatives?

  • Catalyst screening : Pd/C or Raney nickel catalyze hydrogenation of nitro intermediates, while peptide coupling reagents (e.g., HATU) improve acylation efficiency at N8 .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclic intermediates but require low-temperature quenching to prevent racemization .

Q. What in vitro models are suitable for evaluating neurotoxicity of tropane analogs?

  • SH-SY5Y neuronal cells : Differentiated with retinoic acid, these cells express DAT/SERT and model neurotransmitter uptake inhibition. Caspase-3 assays quantify apoptosis post-exposure .
  • Microsomal stability assays : Liver microsomes (human/rat) assess metabolic clearance, with LC-MS/MS tracking parent compound depletion .

Data Interpretation and Validation

Q. How to validate the stereochemical purity of synthesized derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers. Compare retention times with authentic standards .
  • X-ray crystallography : Resolve absolute configuration for lead compounds, particularly when bioactivity differs between stereoisomers .

Q. What statistical methods address variability in transporter inhibition assays?

  • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Replicate experiments (n≥3) minimize intra-assay variability .
  • ANOVA with post-hoc tests : Compare means across substituent groups to identify statistically significant trends in potency/selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 2
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

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